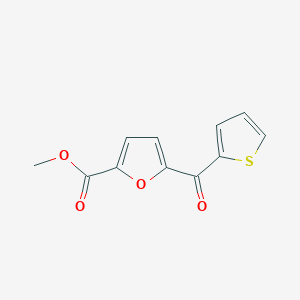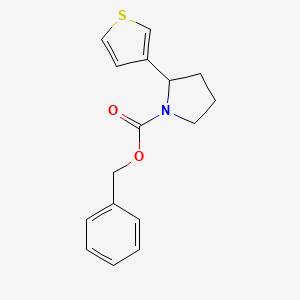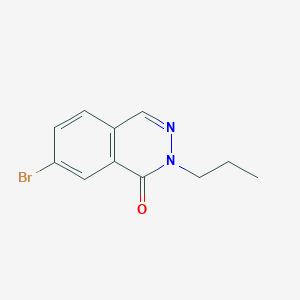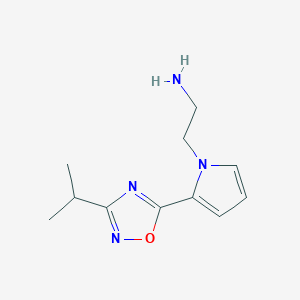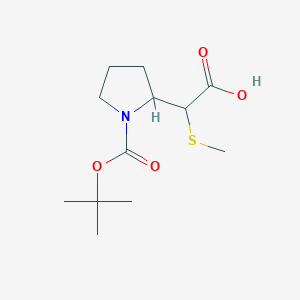
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid is a synthetic organic compound that features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methylthioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the pyrrolidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Methylthioacetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the Boc protecting group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: TFA, hydrochloric acid (HCl)
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Deprotected amine
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for the development of biologically active compounds.
Medicine: Potential use in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Could be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid would depend on its specific application. In medicinal chemistry, for example, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid: Lacks the methylthio group.
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(ethylthio)acetic acid: Contains an ethylthio group instead of a methylthio group.
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylsulfonyl)acetic acid: Contains a methylsulfonyl group instead of a methylthio group.
Uniqueness
The presence of the methylthio group in 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid may confer unique chemical properties, such as increased lipophilicity or altered reactivity, compared to similar compounds. These differences can be exploited in the design of new molecules with desired biological or chemical properties.
Properties
Molecular Formula |
C12H21NO4S |
|---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-2-methylsulfanylacetic acid |
InChI |
InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-7-5-6-8(13)9(18-4)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
PYGDVCFLHAQPLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(C(=O)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


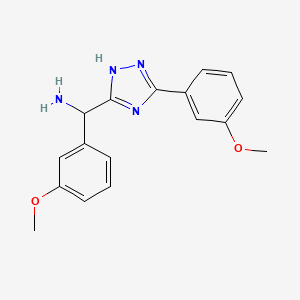
![4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11794909.png)
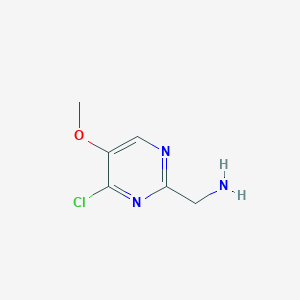

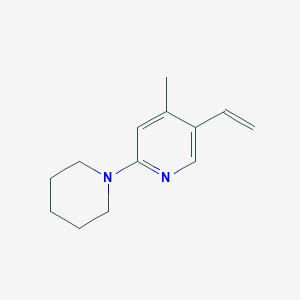
![5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine](/img/structure/B11794927.png)
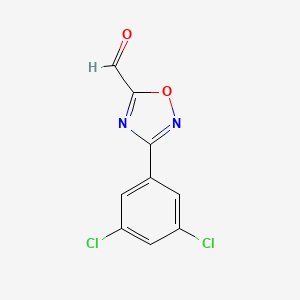
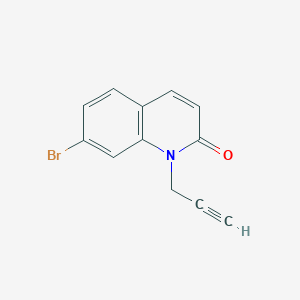

![2-(4-Bromophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B11794942.png)
